molecular formula C8H7ClO3 B1586809 4-Chloro-3-methoxybenzoic acid CAS No. 85740-98-3

4-Chloro-3-methoxybenzoic acid

Cat. No. B1586809
CAS No.: 85740-98-3
M. Wt: 186.59 g/mol
InChI Key: OXUUNDMDOOXPKY-UHFFFAOYSA-N
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Patent
US08759390B2

Procedure details

A solution of 4-chloro-3-methoxybenzoic acid (1.12 g, 5.98 mmol) in THF (30 mL) was stirred on an ice bath and treated with a 1.0 M tetrahydrofuran solution of lithium aluminum hydride (7.18 mL, 7.18 mmol) over about a 5 min. period. The solution was stirred on ice for 2 h, and then quenched with rapid stirring by the slow dropwise addition of water (0.27 mL), followed by 15% aqueous sodium hydroxide (0.27 mL), then water (0.82 mL) again. Upon completion of addition, the resulting suspension was filtered and the collected solid was washed with ethyl acetate. The filtrate was concentrated under vacuum to provide (4-chloro-3-methoxyphenyl)methanol as a colorless oil (737 mg, 71%). 1H NMR (400 MHz, CDCl3) δ ppm 3.92 (s, 3 H) 4.67 (s, 2 H) 6.87 (d, J=7.6 Hz, 1 H) 6.98 (s, 1 H) 7.33 (d, J=7.6 Hz, 1 H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:11][CH3:12] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.18 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred on ice for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
STIRRING
Type
STIRRING
Details
with rapid stirring by the slow dropwise addition of water (0.27 mL)
ADDITION
Type
ADDITION
Details
Upon completion of addition
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
the collected solid was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 737 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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